{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
Overview
Description
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butan-2-ylamine moiety
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring molecules .
Mode of Action
The mode of action of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine involves interactions at the benzylic position. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions can influence multiple metabolic pathways, potentially affecting the function of cells and tissues.
Result of Action
The compound’s interactions at the benzylic position could potentially lead to various cellular responses, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Moreover, the compound’s action can be influenced by the specific physiological environment within the body, including the presence of various enzymes and transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine typically involves multiple steps. One common route starts with the benzyloxy protection of a phenol, followed by a Friedel-Crafts alkylation to introduce the butan-2-yl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or sodium amide (NaNH₂) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzylic ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- {[2-(Benzyloxy)phenyl]methyl}(butan-1-yl)amine
- {[2-(Benzyloxy)phenyl]methyl}(pentan-2-yl)amine
- {[2-(Benzyloxy)phenyl]methyl}(hexan-2-yl)amine
Uniqueness
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its stability and reactivity, while the butan-2-ylamine moiety provides opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]butan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-15(2)19-13-17-11-7-8-12-18(17)20-14-16-9-5-4-6-10-16/h4-12,15,19H,3,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHLIZWKRYFIJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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